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Compound of Interest

Compound Name: 1,3-Dimethylanthracene

CAS No.: 610-46-8

Cat. No.: B1622775 Get Quote

Executive Summary
1,3-Dimethylanthracene (1,3-DMA) represents a privileged scaffold in the family of polycyclic

aromatic hydrocarbons (PAHs). Unlike the centrosymmetric 9,10-dimethylanthracene (widely

used in scintillation and photon upconversion), the 1,3-substitution pattern introduces a

permanent dipole moment and breaks the molecular symmetry. This asymmetry is critical for

two emerging applications:

Crystal Engineering: Disrupting

-

stacking to prevent fluorescence quenching in the solid state.

Biological Intercalation: Providing a "shape-selective" scaffold for DNA binding that differs

from the classic anthracycline flat intercalators.

This guide details a robust, scalable protocol for the synthesis of the 1,3-DMA core via the

Haworth pathway, followed by regioselective functionalization at the 9,10-positions to generate

water-soluble, bioactive probes.
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The synthesis of 1,3-DMA cannot be achieved via direct methylation of anthracene due to the

high reactivity of the 9,10 positions. Instead, we employ a de novo ring construction strategy

(Haworth Synthesis).

Retrosynthetic Analysis
The 1,3-dimethyl skeleton is established early using m-xylene. The central ring is closed last,

ensuring perfect regiocontrol.

Step 1 (Acylation):m-Xylene + Phthalic Anhydride

2-(2,4-Dimethylbenzoyl)benzoic acid.[1]

Step 2 (Cyclization): Acid-mediated ring closure

1,3-Dimethylanthraquinone.

Step 3 (Reduction): Zinc-mediated reduction

1,3-Dimethylanthracene.

Step 4 (Functionalization): Bromination and Suzuki Coupling

Bioactive Probes.
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Figure 1: Step-wise synthetic workflow from commodity chemicals to functionalized bioactive

probes.
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Detailed Experimental Protocols
Protocol A: Synthesis of the 1,3-Dimethylanthracene
Core
Safety Note: Aluminum chloride (

) is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps in a
fume hood.

Step 1: Friedel-Crafts Acylation[1][2]
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and addition funnel. Connect to an HCl gas trap (NaOH solution).

Reagents:

Phthalic Anhydride: 14.8 g (0.1 mol)

m-Xylene: 50 mL (Excess, acts as solvent/reactant)

Aluminum Chloride (

): 28.0 g (0.21 mol)

Procedure:

Add phthalic anhydride and m-xylene to the flask. Cool to 0°C in an ice bath.

Add

portion-wise over 20 minutes. The mixture will turn dark.

Remove ice bath and warm to room temperature (RT).

Heat to 60°C for 2 hours. Evolution of HCl gas indicates reaction progress.

Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice

and 20 mL conc. HCl.
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Workup: Steam distill to remove excess m-xylene. Filter the solid residue.[3] Dissolve in

10%

, filter (to remove unreacted phthalic anhydride), and acidify the filtrate with HCl to
precipitate 2-(2,4-dimethylbenzoyl)benzoic acid.

Yield Target: 85-90%.

Step 2: Cyclization to Anthraquinone[2]
Reagents:

2-(2,4-Dimethylbenzoyl)benzoic acid (from Step 1)

Fuming Sulfuric Acid (20% oleum) or Polyphosphoric Acid (PPA)

Procedure:

Mix 10 g of the intermediate acid with 100 g of PPA in a flask.

Heat to 100-110°C for 2 hours with stirring. The mixture will turn deep red/black.

Quench: Cool to 60°C and pour onto 500 g crushed ice. A yellow/brown precipitate forms.

Purification: Filter, wash with water, then dilute ammonia. Recrystallize from ethanol.

Product:1,3-Dimethyl-9,10-anthraquinone.

Checkpoint: Melting Point should be ~160-162°C.

Step 3: Reduction to 1,3-Dimethylanthracene
Note: We utilize a Zinc/Ammonia reduction which is milder than the HI/P method and safer than

high-pressure hydrogenation.

Reagents:

1,3-Dimethyl-9,10-anthraquinone: 5.0 g

Zinc Dust (activated): 15.0 g
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Aqueous Ammonia (28%): 50 mL

Copper(II) sulfate (catalytic): 0.1 g

Procedure:

Suspend the quinone in 100 mL water and 50 mL ammonia in a 500 mL flask.

Add copper sulfate and zinc dust.

Heat to reflux with vigorous stirring for 4-6 hours. The red quinone color should fade to a

pale fluorescent suspension.

Workup: Filter the hot solution to remove zinc residues. The filtrate may deposit crystals

upon cooling. Alternatively, extract the filter cake (which contains the product) with hot

toluene.

Purification: Recrystallize from ethanol or sublime under vacuum.

Product:1,3-Dimethylanthracene (Pale yellow plates, blue fluorescence).

Checkpoint: Melting Point ~83°C.

Protocol B: Functionalization for Biological Applications
(9,10-Derivatization)
To make the scaffold useful for drug development (DNA intercalation), we must attach

polar/cationic groups. The 9,10 positions are the most reactive toward electrophiles.

Step 1: Bromination
Reaction: Dissolve 1,3-DMA (1.0 eq) in

or

. Add Bromine (

, 2.1 eq) dropwise at 0°C.

Outcome: Rapid formation of 9,10-dibromo-1,3-dimethylanthracene.
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Purification: Recrystallize from toluene.

Step 2: Suzuki-Miyaura Coupling (The "Linker" Step)
This step attaches a phenyl-amine tail, mimicking the structure of anthracycline antibiotics.

Reagents:

9,10-Dibromo-1,3-dimethylanthracene (1.0 eq)

4-Aminophenylboronic acid pinacol ester (2.5 eq)

(5 mol%)

(2M aqueous solution)

Solvent: Toluene/Ethanol (3:1)

Procedure:

Degas solvents with nitrogen for 30 mins.

Combine reactants and catalyst under inert atmosphere.

Reflux at 90°C for 24 hours.

Workup: Extract with DCM, wash with brine. Purify via column chromatography (Silica,

Hexane/Ethyl Acetate).

Product:9,10-Bis(4-aminophenyl)-1,3-dimethylanthracene.

Application: The amino groups can be protonated at physiological pH, facilitating

electrostatic interaction with the phosphate backbone of DNA.

Application Note: DNA Intercalation Assay
Context: Planar PAHs intercalate between DNA base pairs, causing helix unwinding and

viscosity changes. 1,3-DMA derivatives, due to their methyl "wings," exhibit specific groove-

binding preferences alongside intercalation.
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Viscosity Measurement Protocol
This is the definitive test for intercalation. Intercalators increase DNA length (viscosity),

whereas groove binders do not.

Parameter Condition

Instrument Ubbelohde Viscometer (thermostated at 25°C)

DNA Source
Calf Thymus DNA (CT-DNA), 200

M (bp)

Buffer Tris-HCl (10 mM, pH 7.4), NaCl (50 mM)

Titration
Add derivative (0 to 50

M) to DNA solution.

Data Plot

Plot

vs. Binding Ratio (

).

Interpretation
Slope > 0 indicates intercalation.[4] Slope

0 indicates groove binding.

Mechanism Diagram
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Figure 2: Mechanism of action for 1,3-DMA derivatives binding to DNA.

Quality Control & Troubleshooting
Issue Probable Cause Corrective Action

Low Yield in Step 1
Inactive

(Hydrated).

Use fresh, anhydrous

. It should be a yellow/grey

powder, not white clumps.

Incomplete Cyclization
Temperature too low or PPA

too old.

Ensure temp reaches 110°C.

Use fresh PPA or add

(oleum).

Oily Product in Step 3
Incomplete reduction

(Anthrone formation).

Extend reaction time. Add

more Zn dust and ammonia.

Recrystallize from ethanol to

remove oils.

Fluorescence Quenching Aggregation in solution.

1,3-DMA aggregates easily.

Use concentrations <10

M for optical measurements.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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